molecular formula C13H12O2 B14276632 Trideca-2,4,9,11-tetrayne-1,13-diol CAS No. 154678-13-4

Trideca-2,4,9,11-tetrayne-1,13-diol

Cat. No.: B14276632
CAS No.: 154678-13-4
M. Wt: 200.23 g/mol
InChI Key: RIGIBQBHGVZQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trideca-2,4,9,11-tetrayne-1,13-diol: (2S,3S,4S)-5,7,9,11-Tridecatetrayne-1,2,3,4-tetrol , is a fascinating compound with a unique structure. Its IUPAC name is trideca-5,7,9,11-tetrayne-1,2,3,4-tetrol . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves intricate steps. One approach is through the coupling of terminal alkynes using transition metal-catalyzed reactions. For example, a Sonogashira coupling between 1,3-diyne and an alkyne can yield the desired tetrayne structure.

Reaction Conditions: The Sonogashira coupling typically employs palladium-based catalysts, such as PdCl2(PPh~3~)~2~ or Pd(PPh~3~)~4~. The reaction occurs in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen).

Industrial Production: While not widely used industrially, research continues to explore scalable methods for large-scale production.

Chemical Reactions Analysis

Reactivity: Trideca-2,4,9,11-tetrayne-1,13-diol can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding diacid derivatives.

    Reduction: Reduction leads to the tetraol form.

    Substitution: The terminal alkynes can be functionalized via substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).

    Reduction: Hydrogen gas (H~2~) with a suitable catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

Major Products: The oxidation yields diacid derivatives, while reduction produces the tetraol form.

Scientific Research Applications

Chemistry:

    Building Block: Trideca-2,4,9,11-tetrayne-1,13-diol serves as a versatile building block for designing complex molecules.

    Functional Materials: Researchers explore its use in materials science, such as organic semiconductors.

Biology and Medicine:

    Biological Probes: Its unique structure makes it valuable for designing probes to study biological processes.

    Drug Development: Investigations into potential drug candidates are ongoing.

Industry:

    Catalysis: As a ligand in catalytic reactions.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While trideca-2,4,9,11-tetrayne-1,13-diol is relatively rare, we can compare it to related compounds:

These comparisons highlight its uniqueness

Properties

CAS No.

154678-13-4

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

trideca-2,4,9,11-tetrayne-1,13-diol

InChI

InChI=1S/C13H12O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-3,12-13H2

InChI Key

RIGIBQBHGVZQFA-UHFFFAOYSA-N

Canonical SMILES

C(CC#CC#CCO)CC#CC#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.